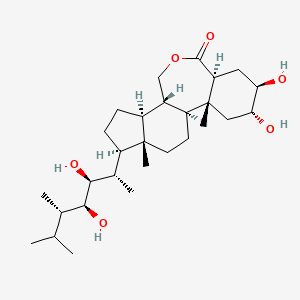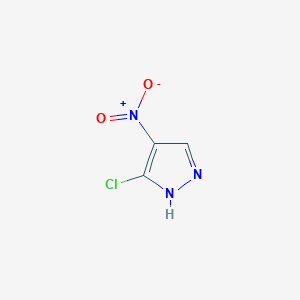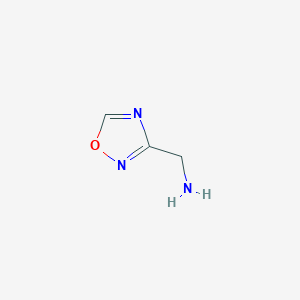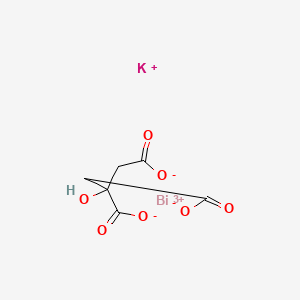
Syringetin-3-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La siringetina-3-O-glucósido es un flavonoide glicósido, un tipo de compuesto polifenólico que se encuentra en diversas plantas. Es un derivado de la siringetina, que es un flavonoide O-metilado. Este compuesto es conocido por sus propiedades antioxidantes y se encuentra en uvas rojas, Lysimachia congestiflora y Vaccinium uliginosum (arándanos) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La siringetina-3-O-glucósido se puede sintetizar mediante la glicosilación de la siringetina. El proceso implica la reacción de la siringetina con un donador de glucosilo adecuado en condiciones ácidas o enzimáticas. La cromatografía contracorriente de alta velocidad (HSCCC) se ha utilizado con éxito para el aislamiento preparativo de la siringetina-3-O-glucósido de fuentes naturales .
Métodos de producción industrial: La producción industrial de la siringetina-3-O-glucósido normalmente implica la extracción de materiales vegetales ricos en flavonoides. El proceso de extracción incluye la extracción con disolventes seguida de la purificación mediante técnicas como la HSCCC y la cromatografía líquida de alta resolución (HPLC) .
3. Análisis de las reacciones químicas
Tipos de reacciones: La siringetina-3-O-glucósido experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio se emplean típicamente.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en condiciones básicas.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidro .
4. Aplicaciones en investigación científica
La siringetina-3-O-glucósido tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como estándar para métodos analíticos y en el estudio de los compuestos polifenólicos.
Biología: Se investiga su papel en los mecanismos de defensa de las plantas y sus propiedades antioxidantes.
Medicina: Se estudia su potencial efecto anticancerígeno, antiinflamatorio y neuroprotector.
Industria: Se utiliza en la industria alimentaria y de bebidas por sus propiedades antioxidantes y sus posibles beneficios para la salud
Análisis De Reacciones Químicas
Types of Reactions: Syringetin-3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Syringetin-3-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical methods and in the study of polyphenolic compounds.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Studied for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the food and beverage industry for its antioxidant properties and potential health benefits
Mecanismo De Acción
La siringetina-3-O-glucósido ejerce sus efectos a través de diversos objetivos y vías moleculares. Induce la diferenciación de osteoblastos humanos a través de las vías de la proteína morfogenética ósea-2 (BMP-2) y la cinasa regulada por señales extracelulares 1/2 (ERK1/2) . Además, se ha demostrado que modula las vías relacionadas con el envejecimiento o el estrés, contribuyendo a sus propiedades antioxidantes y antiinflamatorias .
Compuestos similares:
Isorhamnetina: Otro flavonoide O-metilado con propiedades antioxidantes similares.
Laricitrina: Estructuralmente similar a la siringetina, con actividades biológicas comparables.
Ayanina: Otro flavonoide glicósido con propiedades antioxidantes y antiinflamatorias
Singularidad: La siringetina-3-O-glucósido es única debido a su patrón de glicosilación específico, que aumenta su solubilidad y biodisponibilidad. Esto la hace particularmente eficaz en diversas aplicaciones biológicas y medicinales en comparación con sus homólogos no glicosilados .
Comparación Con Compuestos Similares
Isorhamnetin: Another O-methylated flavonol with similar antioxidant properties.
Laricitrin: Structurally similar to syringetin, with comparable biological activities.
Ayanin: Another flavonol glycoside with antioxidant and anti-inflammatory properties
Uniqueness: Syringetin-3-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in various biological and medicinal applications compared to its non-glycosylated counterparts .
Propiedades
Fórmula molecular |
C23H24O13 |
|---|---|
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23?/m1/s1 |
Clave InChI |
JMFWYRWPJVEZPV-BZMFKJDCSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


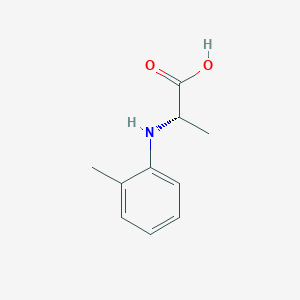
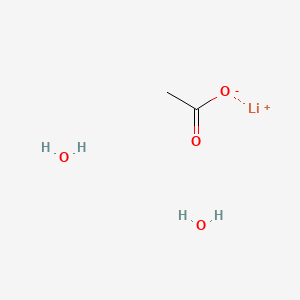



![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)


![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)

